Ogen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

11.3 mg/L (at 27 °C)

3.81e-05 M

Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides.

Soluble in solutions of sodium hydroxide or potassium hydroxide

In double-distilled water, 4.83 mg/L

In water, 11.3 mg/L at 27 °C

0.0113 mg/mL at 27 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Estropipate is a prodrug, meaning it requires conversion to an active form before having its effects. After ingestion, estropipate undergoes hydrolysis in the liver and intestines, converting it to estrone (E1) []. Estrone then undergoes further conversion in target tissues to estradiol (E2), the most potent form of natural estrogen []. This two-step process allows for a potentially more controlled release of estrogen compared to other estrogens that are directly absorbed.

Research Applications

Estropipate's unique mechanism of action has sparked scientific interest in several areas:

- Management of Menopausal Symptoms: Estrogen replacement therapy is a common treatment for menopausal symptoms like hot flashes, vaginal dryness, and mood swings. Estropipate's potential for a more controlled release of estrogen is being investigated for its effectiveness in managing these symptoms while minimizing side effects [].

- Cognitive Function: Estrogen has been linked to cognitive function in women. Research is ongoing to determine if estropipate can help preserve cognitive function or even improve memory in postmenopausal women [].

- Bone Health: Estrogen plays a crucial role in bone health. Studies are exploring whether estropipate can help prevent or slow down bone loss associated with menopause and osteoporosis [].

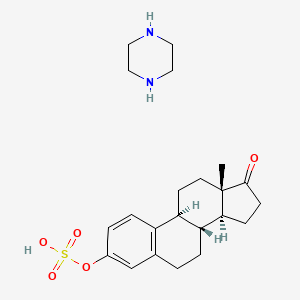

Estropipate is a salt formed from estrone sulfate and piperazine. Its chemical formula is C22H32N2O5S, with a molar mass of approximately 436.57 g/mol . The compound is administered orally and is known under various brand names, including Ogen, Harmogen, and Improvera. It is primarily indicated for treating menopausal symptoms such as hot flashes and vaginal dryness .

- As an estrogen agonist, Estropipate binds to estrogen receptors in various tissues throughout the body.

- This binding helps alleviate menopausal symptoms like hot flashes and vaginal atrophy by mimicking the effects of natural estrogen decline during menopause.

- Additionally, Estropipate stimulates bone formation and reduces bone resorption, thereby preventing osteoporosis.

- Estropipate is generally well-tolerated, but potential side effects include nausea, breast tenderness, and vaginal bleeding.

- More serious risks, though uncommon, include increased risk of blood clots, stroke, and certain cancers with long-term use.

- It's crucial to consult a healthcare professional regarding the risks and benefits before using Estropipate, especially for individuals with a history of certain medical conditions.

Estropipate undergoes hydrolysis in the body to convert into estrone, which can subsequently be transformed into estradiol by the enzyme 17β-hydroxysteroid dehydrogenase . This metabolic pathway is crucial as both estrone and estradiol are potent estrogens that exert their effects by binding to estrogen receptors in target tissues.

As an estrogenic compound, Estropipate activates estrogen receptors, leading to various physiological effects. These include the alleviation of menopausal symptoms such as hot flashes and vaginal atrophy. It also plays a role in maintaining bone density and regulating lipid metabolism . The mechanism of action involves the binding of Estropipate to nuclear estrogen receptors, which then modulate gene expression related to reproductive health and other systemic functions .

The synthesis of Estropipate typically involves the reaction of estrone sulfate with piperazine under controlled conditions. This process ensures that the resulting compound retains its biological activity while being stable for pharmaceutical use. Specific details on the synthesis may vary depending on the manufacturing protocols but generally follow established organic synthesis techniques.

Estropipate is primarily used in hormone replacement therapy for postmenopausal women to manage symptoms associated with estrogen deficiency. Its applications include:

- Treatment of moderate to severe menopausal symptoms.

- Management of vaginal atrophy.

- Prevention of osteoporosis in postmenopausal women .

Estropipate can interact with several medications due to its metabolism by hepatic enzymes, particularly cytochrome P450 enzymes like CYP3A4. For example:

- Rifampin can decrease the effectiveness of Estropipate by inducing CYP3A4 metabolism.

- Rifabutin may also reduce Estropipate levels through similar mechanisms .

These interactions highlight the importance of monitoring concurrent medications when prescribing Estropipate.

Several compounds share similarities with Estropipate in terms of structure or function. Here are some notable examples:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Estrone | C18H22O3 | A naturally occurring estrogen; precursor to estradiol. |

| Estradiol | C18H24O2 | More potent than estrone; widely used in HRT. |

| Ethinylestradiol | C20H24O2 | A synthetic derivative used in contraceptives; more bioavailable than natural estrogens. |

| Diethylstilbestrol | C18H20O2 | A synthetic nonsteroidal estrogen; historically used but now less common due to safety concerns. |

Uniqueness of Estropipate:

Estropipate's unique feature lies in its prodrug status—transforming into both estrone and estradiol—allowing it to provide a balanced estrogenic effect while minimizing side effects associated with higher doses of synthetic estrogens.

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical tool for structural elucidation of estropipate, providing detailed information about the carbon framework and molecular connectivity [5] [6]. The ¹³C NMR spectrum of estropipate exhibits characteristic patterns consistent with steroid hormone derivatives, with chemical shifts spanning the typical range of 14-210 ppm [7].

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data for Estropipate

| Parameter | Value/Range | Notes |

|---|---|---|

| Molecular Formula | C₁₈H₂₂O₅S·C₄H₁₀N₂ | Piperazine salt of estrone sulfate |

| Chemical Shift Region (¹³C NMR) | 14-210 ppm | Typical steroid ¹³C NMR range |

| Ketone Carbon (C-17) | ~210 ppm | Characteristic ketone at C-17 |

| Aromatic Carbons (A-ring) | 100-150 ppm | Benzene ring carbons |

| Polar Aromatic Carbon | 150-160 ppm | Phenolic carbon environment |

| Tertiary Carbons | 35-45 ppm | Steroid ring junctions |

| Secondary Carbons | 20-35 ppm | Cyclic methylene carbons |

| Primary Carbon (Methyl) | ~14 ppm | C-18 angular methyl |

| Sulfate Carbon | Sulfate ester linkage | Ester linkage at C-3 |

| Piperazine Carbons | Secondary aliphatic carbons | Piperazine ring carbons |

The most distinctive feature in the ¹³C NMR spectrum of estropipate is the ketone carbonyl carbon at approximately 210 ppm, characteristic of the C-17 ketone functionality inherited from the estrone moiety [7] [8]. The aromatic carbons of the A-ring appear in the 100-150 ppm region, with the polar aromatic carbon bearing the sulfate ester linkage resonating in the downfield region of 150-160 ppm [7]. This chemical shift pattern reflects the electron-withdrawing effect of the sulfate group, which deshields the adjacent aromatic carbon.

The steroid backbone contributes several characteristic signals, including tertiary carbons at ring junctions appearing between 35-45 ppm and secondary carbons of the cyclic framework resonating at 20-35 ppm [7]. The C-18 angular methyl group provides a distinctive signal at approximately 14 ppm, serving as a diagnostic marker for the steroid structure [7]. The piperazine component contributes additional signals corresponding to its secondary aliphatic carbons, typically appearing in the aliphatic region of the spectrum.

¹H NMR spectroscopy of estropipate reveals characteristic patterns consistent with the steroid hormone structure combined with piperazine [5]. The aromatic protons of the A-ring system appear in the downfield region, while the steroid backbone protons contribute complex multipicity patterns throughout the aliphatic region. The piperazine protons appear as characteristic signals in the 2-4 ppm region, providing confirmation of the salt formation.

High-Performance Liquid Chromatography (HPLC) Analysis

High-performance liquid chromatography represents the gold standard for separation and quantitative analysis of estropipate in pharmaceutical preparations and biological matrices [9] [10] [11]. The chromatographic behavior of estropipate is influenced by its dual nature as both a steroid hormone derivative and a piperazine salt, requiring optimized separation conditions for accurate analysis.

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Estropipate

| Parameter | Typical Values | Alternative Methods |

|---|---|---|

| Column Type | C18 (ODS) | Eclipse XDB-C8 |

| Column Dimensions | 250 mm × 4.6 mm, 5 μm | 150 mm × 2.1 mm, 1.7 μm |

| Mobile Phase A | Water/Acetonitrile | Methanol/Water |

| Mobile Phase B | 0.025 M KH₂PO₄ | 0.1% Formic acid |

| Gradient | 30-80% ACN over 30 min | Linear gradient |

| Flow Rate | 1.0-1.5 mL/min | 0.2 mL/min (LC-MS) |

| Detection Wavelength | 213-230 nm | UV detection |

| Injection Volume | 10-20 μL | 20-100 μL |

| Retention Time | 15-25 min | Variable |

| Column Temperature | Room temperature | 40°C |

The reversed-phase HPLC separation of estropipate typically employs C18 stationary phases, with column dimensions of 250 mm × 4.6 mm packed with 5 μm particles providing optimal resolution [10] [12]. Alternative separations utilizing Eclipse XDB-C8 columns with smaller particle sizes (1.7 μm) and reduced dimensions (150 mm × 2.1 mm) offer enhanced efficiency and reduced analysis times, particularly when coupled with mass spectrometric detection [13].

Mobile phase composition plays a critical role in achieving adequate separation and peak shape for estropipate analysis [9] [10]. The most commonly employed mobile phase systems utilize gradient elution with acetonitrile-water mixtures, typically starting at 30% acetonitrile and increasing to 80% over a 30-minute gradient [9]. The addition of buffer systems, such as 0.025 M potassium dihydrogen phosphate, helps maintain consistent pH and improves peak symmetry [10].

Flow rates of 1.0-1.5 mL/min provide optimal separation efficiency for conventional HPLC systems, while reduced flow rates of 0.2 mL/min are employed for LC-MS applications to optimize ionization efficiency [13] [11]. Detection wavelengths of 213-230 nm are commonly used for UV detection, taking advantage of the aromatic chromophore present in the estrone moiety [9] [10].

The retention time of estropipate typically ranges from 15-25 minutes under standard gradient conditions, with the exact retention time dependent on the specific chromatographic conditions employed [10] [12]. Method validation parameters, including linearity, precision, accuracy, and specificity, must be established according to pharmaceutical guidelines to ensure reliable quantitative analysis [10].

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry provides unequivocal identification and structural confirmation of estropipate through characteristic fragmentation patterns and accurate mass measurements [14] [11] [15]. The compound exhibits distinctive ionization behavior under electrospray ionization conditions, forming stable molecular ions and characteristic fragment ions that enable confident identification.

Table 3: Mass Spectrometry (MS) Fragmentation Data for Estropipate

| Ion Mode | m/z Value | Fragmentation Pattern | ESI Mode |

|---|---|---|---|

| [M+H]⁺ | 437.2 | Protonated molecular ion | Positive |

| [M+Na]⁺ | 459.2 | Sodium adduct | Positive |

| [M+K]⁺ | 475.1 | Potassium adduct | Positive |

| [M-H]⁻ | 435.2 | Deprotonated molecular ion | Negative |

| [M+Ag]⁺ | 543.1 | Silver cationization | Positive |

| Fragment ions | Various | Steroid-specific fragments | MS/MS |

| Molecular ion | 436.56 | Molecular weight | Direct MS |

Under positive ion electrospray conditions, estropipate readily forms protonated molecular ions [M+H]⁺ at m/z 437.2, providing the base peak in most mass spectra [14] [11]. The formation of sodium and potassium adduct ions at m/z 459.2 and 475.1, respectively, is commonly observed, particularly in biological matrices containing these cations [11]. The relative abundance of these adduct ions can vary depending on the sample preparation and instrument conditions.

Negative ion mode electrospray ionization generates deprotonated molecular ions [M-H]⁻ at m/z 435.2, often providing complementary structural information [14] [16]. The choice between positive and negative ionization modes depends on the analytical requirements and matrix effects encountered in specific applications.

Silver cationization represents a specialized ionization technique that has shown particular utility for steroid analysis [17]. The formation of silver adduct ions [M+Ag]⁺ at m/z 543.1 provides enhanced fragmentation specificity and can enable differentiation of closely related steroid isomers through characteristic fragmentation patterns [17].

Tandem mass spectrometry (MS/MS) of estropipate reveals characteristic fragmentation patterns consistent with steroid hormone structures [15] [16]. The primary fragmentation pathways involve cleavage of the steroid backbone, with particular prominence of fragments arising from retro-cyclization reactions [16]. Common fragment ions include those resulting from loss of side chains and ring fragmentations, providing structural confirmation and enabling quantitative analysis through selected reaction monitoring (SRM) techniques [14] [11].

The fragmentation behavior of estropipate shows similarities to other estrogen sulfates, with characteristic neutral losses corresponding to sulfuric acid (98 Da) and piperazine (86 Da) moieties [14] [15]. These fragmentation patterns serve as diagnostic tools for structure confirmation and enable the development of specific MS/MS methods for quantitative analysis.

UV-Vis and Infrared (IR) Absorption Characteristics

Ultraviolet-visible and infrared spectroscopy provide complementary information about the electronic and vibrational properties of estropipate, enabling structural characterization and quantitative analysis [18] [19] [20]. The chromophoric properties of the estrone moiety dominate the UV-Vis absorption characteristics, while the complete molecular structure is reflected in the infrared vibrational spectrum.

Table 4: UV-Visible and Infrared (IR) Spectroscopic Data for Estropipate

| Spectroscopic Method | Wavelength/Wavenumber | Assignment | Intensity |

|---|---|---|---|

| UV-Vis λmax | 280-285 nm | Aromatic π→π* transition | Strong |

| UV Detection | 213-230 nm | HPLC detection | Moderate |

| IR (C=O stretch) | 1720-1740 cm⁻¹ | Ketone C=O (C-17) | Strong |

| IR (O-H stretch) | 3200-3700 cm⁻¹ | Phenolic OH | Medium-Strong |

| IR (C-C aromatic) | 1500-1600 cm⁻¹ | Aromatic C=C | Medium |

| IR (S=O stretch) | 1150-1350 cm⁻¹ | Sulfate SO₂ | Strong |

| IR (C-H stretch) | 2800-3000 cm⁻¹ | Aliphatic C-H | Medium |

| Aromatic absorption | 260-290 nm | Extended conjugation | Strong |

The UV-Vis absorption spectrum of estropipate exhibits characteristic features dominated by the aromatic A-ring system of the estrone moiety [18] [21]. The primary absorption maximum occurs at 280-285 nm, corresponding to the π→π* electronic transition of the phenolic aromatic system [18]. This absorption band shows strong intensity due to the extended conjugation present in the steroid chromophore.

Additional absorption in the 260-290 nm region reflects the extended aromatic conjugation and contributes to the overall chromophoric properties of the molecule [18] [21]. The absorption characteristics in the 213-230 nm region are commonly utilized for HPLC detection, providing adequate sensitivity for quantitative analysis while avoiding interference from common mobile phase components [9] [10].

The photochemical behavior of estropipate shows similarities to other estrogen derivatives, with the compound showing susceptibility to UV-induced degradation under certain conditions [18]. The stronger absorption of UV photons by the aromatic system makes estropipate photosensitive, requiring appropriate storage and handling conditions to maintain stability.

Infrared spectroscopy of estropipate reveals characteristic vibrational bands that provide detailed structural information about all components of the molecule [19] [20]. The carbonyl stretching vibration of the C-17 ketone appears as a strong absorption band at 1720-1740 cm⁻¹, serving as a diagnostic marker for the estrone moiety [20]. This band shows characteristic frequency and intensity patterns that enable identification and quantitative analysis.

The phenolic hydroxyl group contributes absorption bands in the 3200-3700 cm⁻¹ region, with the exact frequency and intensity dependent on hydrogen bonding interactions and molecular environment [20]. In the solid state, these bands may show broadening due to intermolecular hydrogen bonding effects.

Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region with medium intensity, reflecting the benzene ring system of the A-ring [20]. The sulfate ester functionality contributes characteristic S=O stretching vibrations in the 1150-1350 cm⁻¹ region, appearing as strong absorption bands that confirm the presence of the sulfate moiety [19].

Aliphatic C-H stretching vibrations of the steroid backbone and piperazine component appear in the 2800-3000 cm⁻¹ region with medium intensity [20]. These bands provide information about the molecular framework and can be used for structural confirmation and purity assessment.

The infrared spectrum of estropipate shows high similarity to standard reference spectra when measured under controlled conditions, with similarity indices typically exceeding 0.999 when compared to authentic reference materials [19]. This high degree of spectral consistency enables confident identification and quality control applications in pharmaceutical analysis.

Purity

Physical Description

Solid

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.67 (LogP)

log Kow = 3.67

3.67

Odor

Appearance

Melting Point

142-144

183.0 °C

142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C

183°C

Storage

UNII

GHS Hazard Statements

H302 (50.39%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (77.17%): May cause cancer [Danger Carcinogenicity];

H351 (19.69%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (66.93%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (19.69%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (41.73%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (21.26%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (64.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Female contraception.Evra is intended for women of fertile age. The safety and efficacy has been established in women aged 18 to 45 years.

Inappropriate diet and eating habits, Contraception

Therapeutic Uses

Ethinyl estradiol /is indicated in combination with an oral progestin/ for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/

Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the treatment of moderate to severe vasomotor symptoms associated with the menopause. /Included in US product label/

Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the prevention of postmenopausal osteoporosis. When prescribing solely for the prevention of postmenopausal osteoporosis, therapy should only be considered for women at significant risk of osteoporosis. Non-estrogen medications should be carefully considered. /Included in US product label/

Ethinyl estradiol is used frequently in combination with progestins for oral contraception.

Pharmacology

Ethinyl Estradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. This agent also inhibits 5-alpha reductase in epididymal tissue, which lowers testosterone levels and may delay progression of prostatic cancer. In addition to its antineoplastic effects, ethinyl estradiol protects against osteoporosis. In animal models, short-term therapy with this agent has been shown to provide long-term protection against breast cancer, mimicking the antitumor effects of pregnancy. (NCI04)

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CA - Natural and semisynthetic estrogens, plain

G03CA01 - Ethinylestradiol

L - Antineoplastic and immunomodulating agents

L02 - Endocrine therapy

L02A - Hormones and related agents

L02AA - Estrogens

L02AA03 - Ethinylestradiol

Mechanism of Action

Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. The pharmacologic effects of ethinyl estradiol are similar to those of endogenous estrogens. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH) through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens also affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. /Estrogen General Statement/

Other effects of estrogens that may contribute to effects on cardiovascular risk indicators include reduction of insulin and blood glucose concentrations and direct effects on blood vessels. Estrogen receptors have been identified in the heart and coronary arteries, suggesting that estrogens may have specific effects on these tissues. /Estrogen General Statement/

At the cellular level, estrogens increase the synthesis of DNA, RNA, and various proteins in target tissues. Pituitary mass is also increased. Estrogens reduce the release of gonadotropin-releasing hormone from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogens/

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Zinser JR. Clarification for formulation of estropipate (Ogen). Am Fam

3: Conaway E. Bioidentical hormones: an evidence-based review for primary care

4: Whitehead MI, Townsend PT, Pryse-Davies J, Ryder TA, King RJ. Effects of

5: Gui C, Obaidat A, Chaguturu R, Hagenbuch B. Development of a cell-based

6: Klaiber EL, Broverman DM, Vogel W, Peterson LG, Snyder MB. Relationships of

7: Greenberg DL, Payne ME, MacFall JR, Provenzale JM, Steffens DC, Krishnan RR.

8: Low LF, Anstey KJ, Jorm AF, Christensen H, Rodgers B. Hormone replacement

9: Gutteridge DH, Holzherr ML, Retallack RW, Price RI, Will RK, Dhaliwal SS,

10: Alexandersen P, Byrjalsen I, Christiansen C. Piperazine oestrone sulphate and

11: Harvey PJ, Wing LM, Savage J, Molloy D. The effects of different types and

12: Wen Y, Doyle MC, Harrison RF, Feely J. The effect of hormone replacement

13: Friedman AJ, Daly M, Juneau-Norcross M, Gleason R, Rein MS, LeBoff M.

14: Notelovitz M, Katz-Karp S, Jennings D, Lancaster J, Green EM, Stoll RW.

15: Aedo AR, Le Donne M, Landgren BM, Diczfalusy E. Effect of orally administered

16: Wilson PD, Faragher B, Butler B, Bu'Lock D, Robinson EL, Brown AD. Treatment

17: Wren B, Garrett D. The effect of low-dose piperazine oestrone sulphate and

18: Varma TR, Everard D, Hole D. Effect of natural estrogen on the serum level of

19: Wren BG, Routledge AD. The effect of type and dose of oestrogen on the blood

20: Varma TR. Effect of oestrogen replacement therapy on blood coagulation

Explore Compound Types